

# An In-depth Technical Guide to 3-isopropylcyclobutanecarboxylic Acid (CAS 13363-91-2)

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## Compound of Interest

Compound Name: 3-Isopropylcyclobutanecarboxylic acid

Cat. No.: B176483

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## Introduction

**3-isopropylcyclobutanecarboxylic acid**, with the CAS number 13363-91-2, is a fascinating molecule that stands at the intersection of strained ring systems and functionalized organic acids. The cyclobutane motif is a recurring structural element in a variety of biologically active compounds and natural products. Its inherent ring strain and unique three-dimensional geometry can impart desirable properties to a molecule, such as conformational rigidity and metabolic stability, which are highly sought after in modern drug discovery. This guide provides a comprehensive overview of **3-isopropylcyclobutanecarboxylic acid**, from its fundamental properties and proposed synthesis to its potential applications in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource.

## Molecular and Physicochemical Properties

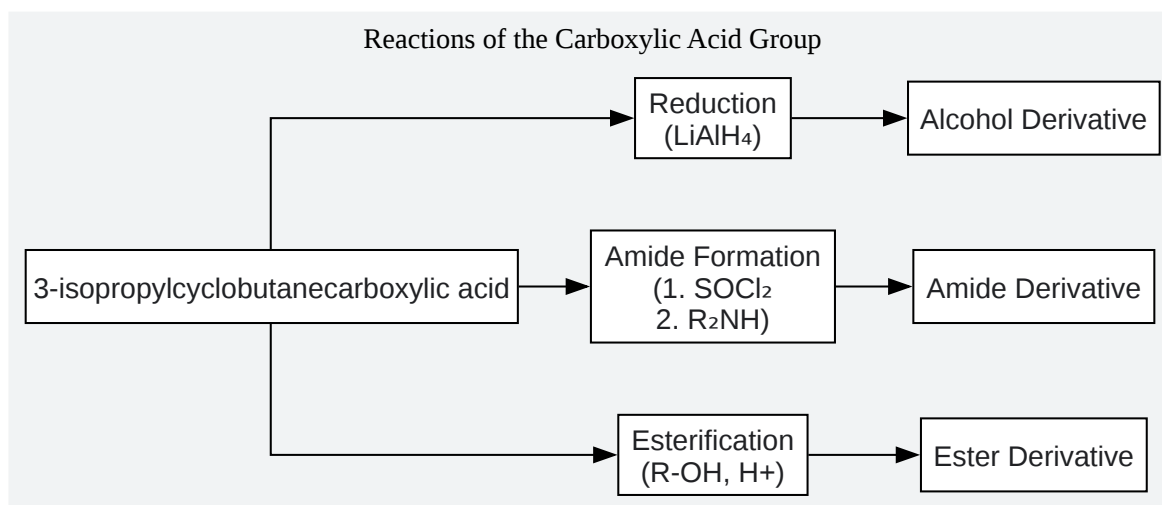
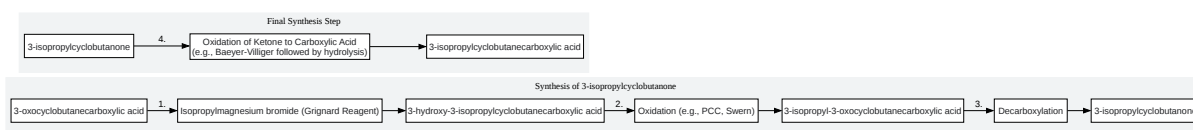
**3-isopropylcyclobutanecarboxylic acid** is a substituted cyclobutane derivative with a molecular formula of  $C_8H_{14}O_2$  and a molecular weight of approximately 142.20 g/mol <sup>[1]</sup> Its IUPAC name is 3-propan-2-ylcyclobutane-1-carboxylic acid <sup>[1]</sup>

Property	Value	Source
CAS Number	13363-91-2	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>2</sub>	[1][2]
Molecular Weight	142.20 g/mol	[1]
IUPAC Name	3-propan-2-ylcyclobutane-1-carboxylic acid	[1]
Predicted pKa	4.79 ± 0.40	[2]
Predicted Boiling Point	222.4 °C at 760 mmHg	
Predicted Density	1.05 g/cm <sup>3</sup>	

## Proposed Synthesis Pathway

While a specific, detailed synthesis for **3-isopropylcyclobutanecarboxylic acid** is not readily available in published literature, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of substituted cyclobutane rings. A logical approach would involve the creation of a cyclobutane ring with appropriate functionalization to allow for the introduction of the isopropyl group and the carboxylic acid.

A potential synthetic workflow could start from a commercially available cyclobutane precursor, such as 3-oxocyclobutanecarboxylic acid. The ketone functionality provides a reactive handle for the introduction of the isopropyl group via a Grignard reaction or a Wittig reaction followed by hydrogenation.



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## Sources

- 1. Cyclobutanecarboxylic acid, 3-isopropyl- | C<sub>8</sub>H<sub>14</sub>O<sub>2</sub> | CID 25923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
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